Methyl thieno[3,2-b]pyridine-3-carboxylate
CAS No.: 952182-41-1
Cat. No.: VC3251107
Molecular Formula: C9H7NO2S
Molecular Weight: 193.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 952182-41-1 |
|---|---|
| Molecular Formula | C9H7NO2S |
| Molecular Weight | 193.22 g/mol |
| IUPAC Name | methyl thieno[3,2-b]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C9H7NO2S/c1-12-9(11)6-5-13-7-3-2-4-10-8(6)7/h2-5H,1H3 |
| Standard InChI Key | VONXLZSDTMCDLP-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CSC2=C1N=CC=C2 |
| Canonical SMILES | COC(=O)C1=CSC2=C1N=CC=C2 |
Introduction
Chemical Properties and Structure
Methyl thieno[3,2-b]pyridine-3-carboxylate is characterized by specific chemical and physical properties that define its behavior in various chemical and biological environments.
Basic Chemical Information
The compound is defined by the following chemical parameters:
| Property | Value |
|---|---|
| CAS Number | 952182-41-1 |
| Molecular Formula | C₉H₇NO₂S |
| Molecular Weight | 193.22 g/mol |
| IUPAC Name | Methyl thieno[3,2-b]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C9H7NO2S/c1-12-9(11)6-5-13-7-3-2-4-10-8(6)7/h2-5H,1H3 |
| Standard InChIKey | VONXLZSDTMCDLP-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CSC2=C1N=CC=C2 |
The molecular structure consists of a thieno[3,2-b]pyridine core with a methyl carboxylate group at position 3. This arrangement creates a planar, fused bicyclic system with specific electron distribution that contributes to its chemical reactivity and biological interactions.
Physical Properties
The physical characteristics of methyl thieno[3,2-b]pyridine-3-carboxylate include its appearance as a solid compound at room temperature. While specific melting point data isn't available in the search results, similar heterocyclic compounds with comparable molecular weights typically exhibit melting points in the range of 80-200°C. The compound demonstrates solubility in common organic solvents such as dimethyl sulfoxide (DMSO), methanol, and dichloromethane, which facilitates its use in various chemical reactions and biological assays.
Synthesis Methods
The synthesis of methyl thieno[3,2-b]pyridine-3-carboxylate typically involves sophisticated organic chemistry techniques, with various approaches documented in the literature.
Cyclization Reactions
The primary method for synthesizing methyl thieno[3,2-b]pyridine-3-carboxylate involves cyclization reactions under controlled conditions. These reactions are often optimized using continuous flow reactors in industrial settings to improve yields and purity. The cyclization process typically involves the formation of the thieno[3,2-b]pyridine core through the construction of the thiophene ring adjacent to the pyridine structure.
| Reaction Type | Catalyst | Base | Solvent System | Temperature | Time | Typical Yield |
|---|---|---|---|---|---|---|
| Cyclization | Various | - | Various | Controlled | Variable | Moderate to high |
| Suzuki-Miyaura Coupling | Pd(dppf).CH₂Cl₂ (2-4 mol%) | K₂CO₃ (6 equiv.) | DME:H₂O (3:1) | 100°C | 3-4.5 h | 35-84% |
These synthetic approaches highlight the versatility of the thieno[3,2-b]pyridine scaffold and its amenability to various chemical modifications, providing pathways to structurally diverse derivatives with potentially enhanced biological activities .
Biological Activity
Methyl thieno[3,2-b]pyridine-3-carboxylate has demonstrated significant biological activities, particularly in the realm of enzyme inhibition and potential therapeutic applications.
Tyrosine Kinase Inhibition
One of the most notable biological activities of methyl thieno[3,2-b]pyridine-3-carboxylate is its interaction with tyrosine kinase receptors. These enzymes play crucial roles in cellular signaling pathways that regulate cell proliferation and differentiation. The compound's ability to inhibit these receptors leads to disrupted signaling cascades, which can have profound effects on cellular function, particularly in rapidly dividing cells such as cancer cells.
Pim-1 Kinase Inhibition
Research has identified Pim-1 kinase as a specific target for this compound. Pim-1 kinase is an enzyme involved in cell survival and proliferation pathways. The inhibition mechanism involves the compound binding to the active site of the enzyme, preventing substrate interaction and consequently inhibiting the kinase activity. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells, highlighting the compound's potential in anticancer applications.
Research Findings
Scientific investigations into methyl thieno[3,2-b]pyridine-3-carboxylate have yielded significant insights into its mechanisms of action and potential applications.
Kinase Inhibition Studies
Research on compounds containing the thieno[3,2-b]pyridine scaffold has highlighted their potential as selective kinase inhibitors. These studies have demonstrated that the structural features of the compound allow for specific interactions with the active sites of various kinases, including Pim-1 kinase. The methyl carboxylate group at position 3 appears to play a role in these interactions, potentially forming hydrogen bonds with amino acid residues in the enzyme's binding pocket.
Biochemical Pathway Disruption
The inhibition of tyrosine kinases by methyl thieno[3,2-b]pyridine-3-carboxylate affects several critical biochemical pathways. The disruption in these pathways can lead to reduced cell proliferation and increased apoptosis in cancer cells. Specifically, the interaction with Pim-1 kinase has been linked to the induction of apoptosis in cancer cells, effectively inhibiting tumor growth.
Applications in Medicinal Chemistry
The unique properties of methyl thieno[3,2-b]pyridine-3-carboxylate position it as a valuable compound in medicinal chemistry research.
Cancer Therapeutics Development
The most significant application of methyl thieno[3,2-b]pyridine-3-carboxylate lies in its potential for cancer therapeutics development. Its ability to inhibit kinases, particularly those involved in cancer cell proliferation and survival, makes it a promising candidate for anticancer drug development. The compound's interaction with Pim-1 kinase, which is overexpressed in various cancer types, suggests potential applications in targeted cancer therapy.
Lead Compound for Drug Design
Methyl thieno[3,2-b]pyridine-3-carboxylate serves as an important lead compound for the design of more potent and selective kinase inhibitors. Its structural features provide a foundation for medicinal chemists to develop derivatives with enhanced pharmacokinetic properties, improved target selectivity, and reduced side effects. The methyl ester group offers a convenient point for structural modifications, allowing for the exploration of structure-activity relationships and the optimization of biological activity .
Research Tool in Chemical Biology
Beyond its therapeutic potential, methyl thieno[3,2-b]pyridine-3-carboxylate functions as a valuable research tool in chemical biology. Its selective interactions with specific kinases provide researchers with a means to probe cellular signaling pathways and understand the roles of these enzymes in normal and pathological conditions. This understanding contributes to the broader knowledge of disease mechanisms and potential intervention strategies.
Comparison with Related Compounds
To better understand the unique properties of methyl thieno[3,2-b]pyridine-3-carboxylate, it is informative to compare it with structurally similar compounds.
Structural Isomers and Derivatives
These structural variations, although subtle, can significantly impact the compounds' interactions with biological targets. The different fusion patterns between the thiophene and pyridine rings alter the electron distribution within the molecule, affecting its binding affinity to specific enzymes or receptors .
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